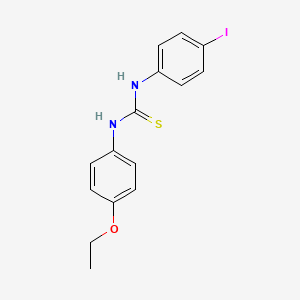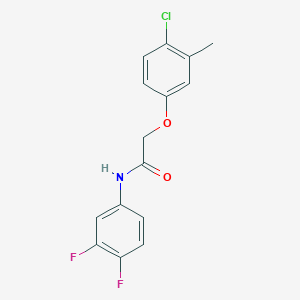![molecular formula C22H24N2O B4666324 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole](/img/structure/B4666324.png)
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole
Overview
Description
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole, also known as BPI, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPI belongs to the class of indole derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole has been shown to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole has also been found to modulate the activity of ion channels and receptors, such as the NMDA receptor and the GABA receptor, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole has also been found to modulate the activity of neurotransmitters, such as dopamine and serotonin. In vivo studies have shown that 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole can reduce pain and inflammation in animal models. 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole in lab experiments include its potential applications in various fields, its ability to modulate multiple signaling pathways, and its low toxicity. However, the limitations of using 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole in lab experiments include its limited solubility in water, which can make it difficult to administer, and its high cost, which can limit its availability.
Future Directions
There are several future directions for the research on 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole. One direction is to investigate its potential use in the treatment of neurological disorders, such as Parkinson's disease and depression. Another direction is to explore its potential applications in the field of cancer research, particularly as an anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole and to improve its solubility and availability for lab experiments.
Scientific Research Applications
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole has been shown to possess anti-inflammatory and analgesic properties. In neuroscience, 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, and has been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and depression. In cancer research, 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-indole has been shown to inhibit the growth of cancer cells and is being investigated as a potential anticancer agent.
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(15-19-16-23-21-9-5-4-8-20(19)21)24-12-10-18(11-13-24)14-17-6-2-1-3-7-17/h1-9,16,18,23H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKMQBCJRRQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-chlorophenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B4666255.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride](/img/structure/B4666260.png)
![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4666270.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B4666274.png)

![3-(2-furylmethyl)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4666287.png)
![2-fluoro-N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4666304.png)

![2-methoxy-N-methyl-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4666329.png)
![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4666330.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B4666335.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4666339.png)
![[3-(4-chlorophenyl)prop-2-en-1-yl]{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine hydrochloride](/img/structure/B4666346.png)